Arachidonamide
Overview
Description
Arachidonoyl amide, also known as (5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenamide, is a derivative of arachidonic acid. It is structurally similar to anandamide, an endogenous cannabinoid neurotransmitter, but lacks the hydroxyethyl moiety.
Mechanism of Action
Target of Action
Arachidonamide primarily targets the Fatty Acid Amide Hydrolase 1 (FAAH-1) . FAAH-1 is an enzyme responsible for the degradation of anandamide and related fatty acid amides . This enzyme has been proposed as a promising target for the discovery of drugs to treat pain and inflammation without significant adverse effects .
Mode of Action
This compound interacts with FAAH-1, which accepts a variety of amide head groups other than the ethanolamine of its nominal endogenous substrate anandamide . The substrate affinity of FAAH-1 increases in a rank order of oleamide < this compound < stearoylamide . The interaction of this compound with FAAH-1 leads to the release of the fluorescent aminomethyl coumarin .
Biochemical Pathways
This compound is involved in the biochemical pathway of FAAH-1. The simultaneous inhibition of COX and FAAH-1 activities produces greater pharmacological efficiency with significantly lowered toxicity and ulcerogenic activity . The metabolism of endocannabinoids by COX-2 is differentially regulated .
Pharmacokinetics
It’s known that this compound is a substrate of faah-1 , which suggests that it is metabolized by this enzyme.
Result of Action
The interaction of this compound with FAAH-1 results in the release of the fluorescent aminomethyl coumarin . This allows the fast and convenient measurement of FAAH-1 activity using a simple cuvette or microplate fluorometer .
Biochemical Analysis
Biochemical Properties
Arachidonamide interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme Fatty Acid Amide Hydrolase 1 (FAAH-1), which is responsible for its degradation . The affinity of FAAH-1 for this compound is significant, suggesting a key role in biochemical reactions .
Cellular Effects
This compound influences various types of cells and cellular processes. It plays a role in the regulation of pain and inflammation, as it is involved in the production of endocannabinoids . These endocannabinoids interact with cannabinoid receptors in the nervous system, influencing pain perception and inflammatory responses .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is metabolized by FAAH-1, resulting in the production of arachidonic acid . This process involves binding interactions with FAAH-1, leading to changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, studies have shown that it can reduce rewarding and relapse-inducing effects of nicotine
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the arachidonic acid metabolic pathway, which involves various enzymes and cofactors . This pathway leads to the production of numerous bioactive metabolites, which play critical roles in the immune system .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is internalized in cells through a carrier-mediated mechanism . Once inside the cell, it is transported to different locations for signaling purposes and catabolism .
Subcellular Localization
It is known that it is internalized and transported within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonoyl amide can be synthesized through the amidation of arachidonic acid with ammonia or amines under controlled conditions. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert atmosphere to prevent oxidation of the polyunsaturated fatty acid.
Industrial Production Methods: Industrial production of arachidonoyl amide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Arachidonoyl amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated amides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Arachidonoyl amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and hydrolysis.
Biology: Investigated for its role in cell signaling and interaction with cannabinoid receptors.
Medicine: Explored for potential therapeutic effects in pain management, inflammation, and neuroprotection.
Industry: Utilized in the development of new materials and as a precursor for other bioactive compounds
Comparison with Similar Compounds
Anandamide (AEA): An endogenous cannabinoid with a similar structure but includes a hydroxyethyl group.
Arachidonic Acid: The parent fatty acid from which arachidonoyl amide is derived.
Oleamide: Another fatty acid amide with sleep-inducing properties.
Uniqueness: Arachidonoyl amide is unique due to its specific binding affinity and interaction with cannabinoid receptors, which differs from anandamide and other similar compounds. Its hydrolysis by FAAH is more efficient, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications .
Biological Activity
Arachidonamide, also known as N-arachidonoyl-ethanolamine, is a bioactive compound derived from arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Overview of this compound
This compound is an endogenous cannabinoid that interacts with cannabinoid receptors in the body. It is synthesized from arachidonic acid and ethanolamine through enzymatic processes. The compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
This compound primarily exerts its effects through the following mechanisms:
- Cannabinoid Receptor Activation : this compound acts as an agonist for the cannabinoid receptors CB1 and CB2, which are involved in pain modulation and immune responses.
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This enzyme is responsible for the degradation of endocannabinoids like anandamide. This compound has been shown to inhibit FAAH, leading to increased levels of endogenous cannabinoids and enhanced analgesic effects .
- Eicosanoid Synthesis : As a derivative of arachidonic acid, arachodonamide can influence the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Analgesic Properties : In rodent models, this compound has demonstrated significant analgesic effects comparable to those of other cannabinoids. Studies indicate that its action may be mediated by enhancing anandamide levels through FAAH inhibition .
- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation in models of acute and chronic inflammatory diseases. Its ability to modulate cytokine release suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease .
- Neuroprotection : this compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases like Alzheimer's. The compound appears to mitigate oxidative stress and neuronal apoptosis, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBSCAZCQDLUDU-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347885 | |
Record name | Arachidonoyl amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85146-53-8 | |
Record name | Arachidonoyl amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arachidonamide, also known as Anandamide, primarily exerts its effects by binding to and activating cannabinoid receptors, predominantly the CB1 receptor. [] This interaction initiates a signaling cascade within cells, primarily through the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels. [] This, in turn, affects various downstream processes, including the modulation of neurotransmitter release, regulation of ion channels, and influencing neuronal excitability. []
ANone:
ANone: This information is not addressed within the provided research articles, which focus on the biological activity and pharmacological properties of this compound rather than its material properties.
A: this compound itself is not known to possess catalytic properties. The provided research focuses on its role as an endogenous signaling molecule and its interactions with enzymes involved in its synthesis and degradation, such as Fatty Acid Amide Hydrolase (FAAH). [, ]
A: Yes, computational techniques, including conformational memories (CM) and computer receptor docking studies, have been used to investigate the binding of this compound and its analogs to the CB1 receptor. [] These studies provide insights into the structural features important for binding affinity and selectivity.
A: Extensive research has been conducted on the SAR of this compound, revealing key structural features crucial for its activity. For example, modifications to the ethanolamide headgroup, such as the addition of methyl groups at the 1'-position, have been shown to increase metabolic stability and impact interaction with enzymes like FAAH. [, ] Additionally, the length and degree of unsaturation in the Arachidonic acid tail are essential for binding to cannabinoid receptors. Studies indicate that a chain length of 20-22 carbons with at least three double bonds and saturation in the last five carbons of the acyl chain is optimal for CB1 receptor affinity. [] Furthermore, the presence of a cis double bond at the Δ9 position and a hydrophobic methyl terminus in the Arachidonic acid tail have been identified as important structural determinants for biological activity. []
A: this compound is rapidly metabolized in vivo, primarily by FAAH. [] This rapid degradation necessitates the development of stable analogs or formulation strategies to enhance its therapeutic potential. Strategies such as chemical modifications to the this compound structure, encapsulation in nanoparticles, or the use of enzyme inhibitors could potentially improve its stability and bioavailability. [, ]
ANone: The provided research primarily focuses on the biological and pharmacological aspects of this compound. Information regarding specific SHE regulations is not addressed in these articles.
A: this compound exhibits rapid absorption and distribution in vivo. [] It undergoes extensive metabolism, mainly via hydrolysis by FAAH, and subsequent metabolites are excreted primarily in the urine. [, ] Its pharmacodynamic effects are mediated through its interaction with cannabinoid receptors, leading to a variety of physiological responses. [, ]
A: this compound has demonstrated efficacy in various in vitro assays, including inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. [] In vivo studies have shown its analgesic effects in models of inflammatory pain, [] and its potential in mitigating emesis. [] Additionally, research suggests a role for this compound in modulating social interaction, with potential implications for addressing social dysfunctions. []
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